Sodium stearyl fumarate

Overview

Description

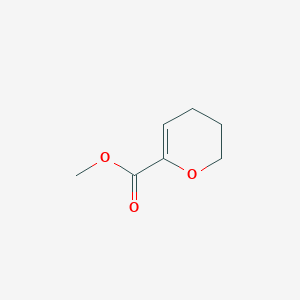

Sodium stearyl fumarate is a synthetic compound widely used in the pharmaceutical industry as a lubricant and anti-adherent in various formulations. It is a white or almost white, odorless, and tasteless powder that is soluble in water and alcohol. The chemical formula for this compound is C22H39NaO4, and it is derived from stearic acid and fumaric acid .

Scientific Research Applications

Sodium stearyl fumarate is primarily used in the pharmaceutical industry as a lubricant and anti-adherent in various dosage forms, including tablets, capsules, and granules. It improves the flowability and compressibility of powders, reduces tablet sticking to punches, and enhances the disintegration and dissolution properties of tablets . Additionally, it is used in the following areas:

Chemistry: As a lubricant in solid dosage forms to reduce friction and improve tablet manufacturing processes.

Biology: In research involving the formulation of tablets and capsules.

Mechanism of Action

Sodium stearyl fumarate acts as a lubricant by reducing friction between particles during the tablet compression process. It forms a layer at the boundary between the inner die wall and the tablet, filling asperities at the interface and preventing sticking. This mechanism ensures smooth ejection of tablets from the press and maintains the integrity of the tablet’s structure .

Similar Compounds:

- Magnesium stearate

- Sodium stearate

- Stearic acid

Comparison: this compound is unique in its hydrophilic nature, making it suitable for formulations where other lubricants like magnesium stearate may fail to provide adequate stability, hardness, content uniformity, disintegration, and dissolution rates . Unlike magnesium stearate, which is hydrophobic, this compound offers a balance between hydrophobic and hydrophilic properties, resulting in better overall performance in tablet formulations .

Safety and Hazards

While skin and eye irritation are the main safety concerns associated with Sodium Stearyl Fumarate, there is limited evidence suggesting any significant systemic toxicity or long-term health effects. The safety of this compound largely depends on its proper handling and adherence to safety guidelines .

Future Directions

Sodium Stearyl Fumarate provides a nonsystemic, effective alternative as an aid to weight management therapy. This product is indicated for patients with a Body Mass Index (BMI) as low as 25 kg/m^2 without comorbidities, unlike currently approved pharmacologic options, and does not have a restriction on the duration of therapy .

Biochemical Analysis

Biochemical Properties

Sodium Stearyl Fumarate is less hydrophobic than magnesium stearate and has anti-adherent properties . It has a high melting point and a well-defined specific surface area . The saponification value of this compound is between 142.2 and 146.0, calculated on the anhydrous basis .

Cellular Effects

As a tablet lubricant, it is known to have no adverse effect on dissolution . It also shows robustness to over-lubrication and improves the appearance of effervescent solutions .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with other components in a tablet formulation. It is known to enhance lubrication efficiency and reduce the probability of overblending .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits excellent batch-to-batch consistency . It helps to accelerate product development and is particularly well suited for high-speed direct compression of tablets .

Metabolic Pathways

It is known that this compound has a high degree of compatibility with active pharmaceutical ingredients (APIs) .

Transport and Distribution

This compound is a white, fine powder

Subcellular Localization

Due to its high melting point, this compound is an ideal lubricant for hot melt extrusion .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium stearyl fumarate is synthesized through the esterification of stearic acid with fumaric acid in the presence of sodium hydroxide. The reaction yields this compound along with water as a by-product. The product is then purified and dried to obtain the final powder form .

Industrial Production Methods: In an industrial setting, the preparation involves mixing maleic anhydride, octadecanol, and a reaction solvent, followed by heating and carrying out a ring-opening reaction. A converting agent is then added to carry out a conversion reaction. The mixture is cooled, and a sodium-containing alkali solution is added. After stirring and cooling, the crystals are separated to obtain the crude product, which is then refined to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium stearyl fumarate primarily undergoes esterification and neutralization reactions. It is synthesized by reacting fumaric acid with stearyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The stearyl fumarate is then neutralized with sodium hydroxide to form the sodium salt of stearyl fumarate .

Common Reagents and Conditions:

Esterification: Fumaric acid, stearyl alcohol, sulfuric acid or p-toluenesulfonic acid (catalyst).

Neutralization: Sodium hydroxide.

Major Products Formed: The major product formed from these reactions is this compound, with water as a by-product .

Properties

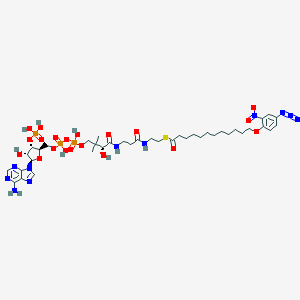

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sodium stearyl fumarate involves the esterification of fumaric acid with stearyl alcohol in the presence of sodium bicarbonate as a catalyst. The reaction takes place under reflux conditions to form Sodium stearyl fumarate.", "Starting Materials": [ "Fumaric acid", "Stearyl alcohol", "Sodium bicarbonate", "Deionized water" ], "Reaction": [ "Step 1: Dissolve 10 g of fumaric acid in 100 mL of deionized water in a 250 mL round-bottom flask.", "Step 2: Add 20 g of stearyl alcohol to the flask and stir the mixture until it dissolves.", "Step 3: Add 1 g of sodium bicarbonate to the flask and stir the mixture until it dissolves.", "Step 4: Heat the reaction mixture under reflux conditions for 4 hours.", "Step 5: After 4 hours, cool the reaction mixture to room temperature and filter the precipitate.", "Step 6: Wash the precipitate with deionized water and dry it in an oven at 60°C for 24 hours.", "Step 7: The resulting product is Sodium stearyl fumarate." ] } | |

| 4070-80-8 | |

Molecular Formula |

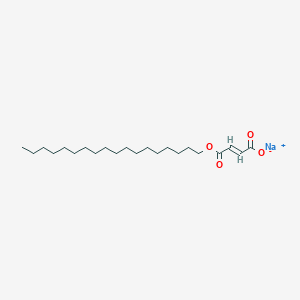

C22H39NaO4 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

sodium;4-octadecoxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C22H40O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;/h18-19H,2-17,20H2,1H3,(H,23,24);/q;+1/p-1 |

InChI Key |

STFSJTPVIIDAQX-UHFFFAOYSA-M |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)O.[Na] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)[O-].[Na+] |

| 4070-80-8 | |

Pictograms |

Irritant |

synonyms |

(2E)-2-Butenedioic Acid Monooctadecyl Ester Sodium Salt; (E)-2-Butenedioic Acid, Monooctadecyl Ester Sodium Salt; Fumaric Acid Monooctadecyl Ester Sodium Salt; Fumaric Acid Octadecyl Ester Sodium Salt; Lubripharm SSF; Pruv; Sodium Monostearyl Fumarat |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.